molecular formula C14H11ClF6N2O B3042891 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole CAS No. 680216-00-6

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole

Cat. No.: B3042891
CAS No.: 680216-00-6
M. Wt: 372.69 g/mol
InChI Key: XWEXWCICFQYLST-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. Key structural attributes include:

  • 3,5-Bis(trifluoromethyl)phenyl group: A highly electron-withdrawing aromatic substituent, enhancing thermal and metabolic stability.

The compound’s design leverages fluorine’s electronegativity and the oxadiazole ring’s aromaticity, making it relevant for pharmaceutical and agrochemical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF6N2O/c1-12(2,6-15)11-22-10(23-24-11)7-3-8(13(16,17)18)5-9(4-7)14(19,20)21/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXWCICFQYLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocycle and Substituent Variations

Compound A : N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide (Ref: 10-F010172)
  • Structure : Amide backbone with 3,5-bis(trifluoromethyl)phenyl and 3-chloro-2,2-dimethylpropanamide groups.
  • This may enhance solubility in polar solvents but reduce membrane permeability . Reactivity: Amides are less prone to hydrolysis under acidic conditions compared to oxadiazoles, which can undergo ring-opening reactions in harsh environments. Applications: Likely suited for peptide mimicry or protease inhibition, whereas the target compound’s oxadiazole core may favor interactions with hydrophobic binding pockets.
Compound B : 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (Ref: 10-F385743)
  • Structure : Oxadiazole ring with trifluoromethyl and bromomethyl substituents.
  • Comparison: Substituent Reactivity: Bromomethyl is a superior leaving group compared to the chloro-dimethylethyl group, enabling nucleophilic substitution (e.g., alkylation reactions) . Electron-Withdrawing Capacity: Only one trifluoromethyl group in Compound B diminishes electron-withdrawing effects relative to the bis(trifluoromethyl)phenyl group in the target compound, impacting stability and aromaticity.

Structural and Functional Implications

Property Target Compound Compound A Compound B
Core Structure 1,2,4-Oxadiazole Amide 1,2,4-Oxadiazole
Key Substituents 3,5-Bis(trifluoromethyl)phenyl; 2-chloro-1,1-dimethylethyl 3,5-Bis(trifluoromethyl)phenyl; 3-chloro-2,2-dimethylpropanamide Trifluoromethyl; bromomethyl
Electron Effects Strong electron withdrawal (bis-CF₃) stabilizes aromatic ring Moderate electron withdrawal (amide + CF₃) Moderate electron withdrawal (single CF₃)
Steric Bulk High (dimethylethyl group) Moderate (propanamide chain) Low (bromomethyl)
Reactivity Resists hydrolysis; potential for halogen displacement Hydrolysis-resistant amide; limited substitution High (Br as leaving group)
Applications Agrochemicals (pesticides), kinase inhibitors Peptidomimetics, enzyme inhibitors Alkylating agents, intermediates in synthesis

Research Findings and Trends

  • Metabolic Stability : Fluorinated compounds like the target molecule exhibit prolonged half-lives due to C-F bond resistance to oxidative metabolism .
  • Binding Affinity : The bis(trifluoromethyl)phenyl group in the target compound enhances hydrophobic interactions with protein pockets, as observed in kinase inhibitor studies .
  • Synthetic Challenges : Introducing multiple trifluoromethyl groups requires specialized fluorination agents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to Compounds A and B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole

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